molecular formula C6H4Cl2N4S B580236 4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine CAS No. 1037479-36-9

4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine

Cat. No. B580236
CAS RN: 1037479-36-9
M. Wt: 235.086
InChI Key: OTUMETGAACPORE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis . A method for the synthesis of 4,6-dichloro-2-methylthio-5-nitro pyrimidine has been described in a patent .


Molecular Structure Analysis

The molecular structure of 4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine can be viewed using Java or Javascript .


Chemical Reactions Analysis

4,6-Dichloro-2-(methylthio)pyrimidine reacts with (η 5 -C 5 H 5)Fe (CO) 2 to form monometallic and bimetallic complexes . Cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine .

Scientific Research Applications

Multifunctionalised Pyrimidine Scaffold

4,6-Dichloro-2-(methylthio)pyrimidine reacts with EtONa in EtOH, at ca. 20 °C, for 2 h, to give exclusively 4-chloro-6-ethoxy-2-(methylthio)pyrimidine in 89% yield. This product is presented as a useful multifunctionalised pyrimidine scaffold .

Synthesis of N-substituted Azacalix Pyrimidines

4,6-Dichloropyrimidine is used in the synthesis of N-substituted azacalix pyrimidines .

Tandem Amination and Suzuki-Miyaura Cross-Coupling

This compound is used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .

Biarylpyrimidine Synthesis

4,6-Dichloropyrimidine is also used in a biarylpyrimidine synthesis involving biaryl cross-coupling .

Synthesis of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine and 4,6-dimethoxy-2-(methylthio)pyrimidine

4,6-Dichloro-2-(methylthio)pyrimidine was converted to 4-chloro-6-methoxy-2-(methylthio)pyrimidine and 4,6-dimethoxy-2-(methylthio)pyrimidine .

Chlorination to Produce 5-Chloro-4,6-dimethoxy-2-(methylthio)pyrimidine

Chlorination of 4,6-dimethoxy-2-(methylthio)pyrimidine with N-chlorosuccinimide (NCS) affords 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine in 56% yield .

Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

The compound is used in the design and synthesis of newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 .

Synthesis of 4,6-Dimethoxypyrimidine-2-carbonitrile

Both methylthiopyrimidines were converted in two steps to 4-chloro-6-methoxypyrimidine-2-carbonitrile and 4,6-dimethoxypyrimidine-2-carbonitrile, respectively, after oxidation to sulfones and displacement of the sulfinate group with KCN .

Mechanism of Action

The mechanism of action of pyrimidines is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Future Directions

Pyrimidines are reported to exhibit a range of pharmacological effects and are used in the medical and pharmaceutical fields . The development of new pyrimidines as anti-inflammatory agents is suggested . This survey will help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .

properties

IUPAC Name

4,6-dichloro-3-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N4S/c1-13-5-2-3(7)9-6(8)10-4(2)11-12-5/h1H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUMETGAACPORE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671945
Record name 4,6-Dichloro-3-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine

CAS RN

1037479-36-9
Record name 4,6-Dichloro-3-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.